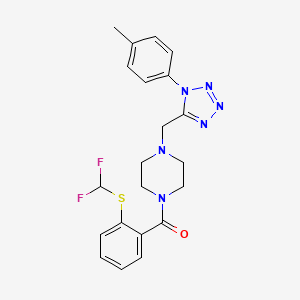
(2-((difluoromethyl)thio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((difluoromethyl)thio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22F2N6OS and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-((difluoromethyl)thio)phenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, with the CAS number 1049450-31-8, is a complex organic molecule featuring a difluoromethyl thio group and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C21H22F2N6OS
- Molecular Weight : 444.5 g/mol
- Structure : The compound consists of multiple functional groups that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Studies have indicated that similar compounds with tetrazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the difluoromethyl thio group may enhance the bioactivity by modifying the lipophilicity and electronic properties of the molecule, potentially improving membrane permeability and target interaction.
Anticancer Activity
Compounds containing piperazine and tetrazole frameworks have been investigated for their anticancer potential. Research has demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines while exhibiting low toxicity to normal cells. The mechanism often involves the inhibition of key cellular pathways responsible for proliferation and survival.
Analgesic and Anti-inflammatory Effects
Some studies have suggested that related compounds possess analgesic and anti-inflammatory properties. The inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways, has been noted in similar chemical structures. This suggests that our compound may also exhibit these beneficial effects, warranting further investigation.
1. Antimicrobial Efficacy
A study focusing on tetrazole derivatives showed that compounds with similar structures inhibited microbial growth at low concentrations (MIC values ranging from 2 to 16 µg/mL). Specifically, a derivative demonstrated an MIC of 4 µg/mL against hospital isolates of Staphylococcus epidermidis, indicating strong antimicrobial potential .
2. Cytotoxicity Assessment
In vitro assays evaluating cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compounds were found to be noncytotoxic at concentrations up to 100 µM in normal human keratinocytes (HaCaT) but significantly inhibited proliferation in cancer cell lines .
3. Anti-inflammatory Activity
Research into related compounds indicated significant inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models. Compounds tested showed a marked decrease in carrageenan-induced paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C21H22F2N6OS |
| Molecular Weight | 444.5 g/mol |
| Antimicrobial MIC Range | 2 - 16 µg/mL |
| Cytotoxicity (Cancer Cell Lines) | Selective cytotoxicity observed |
| Inhibition of COX Enzymes | Significant reduction noted |
科学的研究の応用
Research has indicated several promising biological activities for this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly due to the presence of tetrazole and piperazine moieties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The difluoromethyl thio group may enhance bioactivity by improving membrane permeability.
Case Study : A study on tetrazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL against various pathogens. One derivative demonstrated an MIC of 4 µg/mL against Staphylococcus epidermidis.
Anticancer Activity
Compounds containing piperazine and tetrazole frameworks are being investigated for their anticancer potential. Research indicates that certain derivatives can induce cytotoxic effects in cancer cell lines while exhibiting low toxicity to normal cells.
Case Study : In vitro assays revealed selective cytotoxicity towards cancer cells with minimal effects on normal human keratinocytes (HaCaT) at concentrations up to 100 µM. This suggests a promising therapeutic window for cancer treatment.
Analgesic and Anti-inflammatory Effects
Related compounds have shown analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are critical in inflammation pathways.
Case Study : Animal model studies indicated significant inhibition of cyclooxygenase enzymes leading to reduced inflammation, as evidenced by a marked decrease in carrageenan-induced paw edema in rats.
特性
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6OS/c1-15-6-8-16(9-7-15)29-19(24-25-26-29)14-27-10-12-28(13-11-27)20(30)17-4-2-3-5-18(17)31-21(22)23/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYVFRUURXOFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














